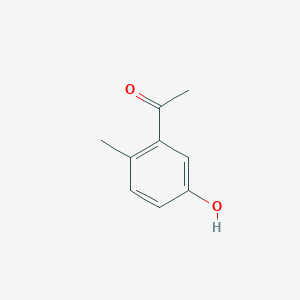

1-(5-Hydroxy-2-methylphenyl)ethanone

Description

Properties

IUPAC Name |

1-(5-hydroxy-2-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-6-3-4-8(11)5-9(6)7(2)10/h3-5,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUSYYNLVUKHOQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40294426 | |

| Record name | 1-(5-hydroxy-2-methylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40294426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40180-70-9 | |

| Record name | 40180-70-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96586 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(5-hydroxy-2-methylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40294426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemo Selective Pathways for 1 5 Hydroxy 2 Methylphenyl Ethanone

Established Synthetic Routes to 1-(5-Hydroxy-2-methylphenyl)ethanone

The formation of this compound relies on core organic reactions that introduce an acetyl group onto a p-cresol (B1678582) backbone. The primary methods include direct acylation, rearrangement of a phenolic ester, and the ring-opening of specific coumarin (B35378) derivatives.

Acylation Reactions and Related Precursors

Direct electrophilic aromatic substitution via Friedel-Crafts acylation is a fundamental method for synthesizing aryl ketones. The primary precursor for this compound is 4-methylphenol (p-cresol). In this reaction, an acylating agent, typically acetyl chloride or acetic anhydride, reacts with p-cresol in the presence of a Lewis acid catalyst.

However, the direct acylation of phenols like p-cresol presents a significant challenge: the competition between C-acylation (on the aromatic ring) and O-acylation (on the phenolic hydroxyl group). O-acylation often predominates, leading to the formation of the corresponding ester, 4-methylphenyl acetate (B1210297) (p-tolyl acetate), instead of the desired hydroxyacetophenone. nih.gov To favor C-acylation, specific catalysts and conditions are necessary. For instance, the use of catalysts like tin(IV) chloride (SnCl₄) under solvent-free microwave conditions has been shown to effectively promote ortho-acylation of p-cresol with various organic acids. prepchem.com Furthermore, gas-phase acylation of phenol (B47542) with acetic acid over solid acid catalysts, such as certain zeolites, can yield hydroxyacetophenones, with reaction outcomes suggesting that C-acylation to the ortho-product occurs mainly on surface Lewis acid sites. conicet.gov.ar

Rearrangement Reactions for Substituted Phenolic Ethanones

The Fries rearrangement is a powerful and widely utilized method for synthesizing hydroxy aryl ketones, including this compound. nih.govsciepub.com This reaction circumvents the challenges of direct C-acylation by first intentionally forming the phenolic ester, 4-methylphenyl acetate, which is then induced to rearrange. The precursor, 4-methylphenyl acetate, is readily synthesized by reacting p-cresol with acetic anhydride. nih.gov

The rearrangement involves heating the phenolic ester in the presence of a stoichiometric or catalytic amount of a Lewis acid (e.g., AlCl₃, BF₃, TiCl₄) or a Brønsted acid (e.g., HF, methanesulfonic acid). nih.govias.ac.inresearchgate.net The widely accepted mechanism involves the coordination of the Lewis acid to the carbonyl oxygen of the acyl group. This polarizes the ester bond, leading to the formation of an acylium carbocation intermediate. nih.govsciepub.com This electrophile then attacks the aromatic ring in a classic electrophilic aromatic substitution, followed by hydrolysis to liberate the final hydroxy aryl ketone product. The reaction is ortho- and para-selective, and the strategic control of reaction conditions is essential to favor the formation of the desired ortho-isomer, this compound. nih.govnih.gov

Derivatization from Complex Coumarin Structures

An alternative synthetic pathway to this compound involves the chemical transformation of substituted coumarin molecules. Coumarins, or 2H-1-benzopyran-2-ones, are heterocyclic compounds that can be synthesized from phenols. A specific route to the target ethanone (B97240) involves the ring-opening of a 6-methyl substituted coumarin derivative.

One documented preparation method involves the treatment of methyl 4-hydroxy-6-methyl-coumarin-3-carboxylate with potassium hydroxide (B78521) at a high temperature of 200°C. This process facilitates the hydrolysis of both the ester and the lactone, followed by decarboxylation of the resulting carboxylic acid intermediate to yield 1-(2-hydroxy-5-methylphenyl)ethanone with a reported yield of 82%. The decarboxylation of coumarin-3-carboxylic acids is a known transformation that can be promoted thermally or with catalysts like copper powder. nih.gov The synthesis of the coumarin precursor itself can be achieved through methods like the Pechmann condensation, where a phenol (p-cresol) reacts with a β-ketoester.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity of this compound

Achieving a high yield of this compound with minimal formation of the isomeric 1-(4-hydroxy-2-methylphenyl)ethanone or other byproducts requires careful optimization of the reaction environment. Key factors include the choice of catalyst, solvent, and temperature.

Catalytic Approaches in this compound Synthesis

The choice of catalyst is paramount in directing the outcome of both acylation and rearrangement reactions. A variety of catalysts have been explored to enhance the efficiency and selectivity of these transformations.

Lewis Acids : These are the most traditional catalysts for the Fries rearrangement. Aluminum chloride (AlCl₃) is commonly used, often in stoichiometric amounts, as it complexes with both the reactant and product. nih.gov Other Lewis acids such as boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), and tin(IV) chloride (SnCl₄) are also effective. ias.ac.inresearchgate.net

Brønsted Acids : Strong protic acids like hydrogen fluoride (B91410) (HF) and methanesulfonic acid offer an alternative to Lewis acids and can drive the rearrangement. nih.gov Newer protocols have explored methanesulfonic acid as a more environmentally friendly option. nih.gov

Solid Acid Catalysts : To overcome issues associated with corrosive and difficult-to-handle traditional acids, solid acid catalysts have been investigated. Zeolites, particularly BEA and FAU types, have shown promise in catalyzing the Fries rearrangement of substituted phenyl acetates like p-tolyl acetate. nih.gov Heteropoly acids, such as H₃PW₁₂O₄₀, have also been reported as efficient and reusable catalysts for this transformation. ias.ac.in

| Catalyst Type | Specific Examples | Typical Application | Key Characteristics |

|---|---|---|---|

| Lewis Acids | AlCl₃, TiCl₄, SnCl₄, BF₃ | Fries Rearrangement, Friedel-Crafts Acylation | Highly effective, often requires stoichiometric amounts, can be corrosive. nih.govias.ac.in |

| Brønsted Acids | HF, Methanesulfonic Acid | Fries Rearrangement | Strongly acidic, can be used catalytically, offers an alternative to Lewis acids. nih.gov |

| Solid Acids | Zeolites (BEA, ZSM5), Heteropoly Acids | Fries Rearrangement, Gas-Phase Acylation | Reusable, environmentally benign, can provide shape selectivity. nih.govconicet.gov.arias.ac.in |

Solvent Effects and Temperature Control in Ethanone Formation

Controlling the regioselectivity of the acyl group migration is critical for maximizing the yield of this compound (the ortho product) over its para isomer. This is primarily achieved by manipulating the reaction temperature and the polarity of the solvent.

The orientation of the electrophilic attack in the Fries rearrangement is temperature-dependent. nih.gov

High temperatures (e.g., above 100-120°C) favor the formation of the ortho-acylated product. sciepub.comyoutube.comsigmaaldrich.com This is often explained by thermodynamic control, where the ortho isomer can form a more stable bidentate chelate complex with the Lewis acid catalyst via the phenolic hydroxyl and the ketone's carbonyl oxygen. nih.gov

Low temperatures (e.g., below 80°C) tend to favor the kinetically controlled para-acylated product. conicet.gov.arsigmaaldrich.com

The polarity of the solvent also plays a crucial role.

Non-polar solvents (e.g., monochlorobenzene, nitrobenzene) generally favor the formation of the ortho product. nih.govsciepub.com

Polar solvents increase the proportion of the para product. nih.gov This is because polar solvents can solvate the reaction intermediates, disrupting the intramolecular complex that leads to the ortho product.

| Condition | Effect on Product Ratio | Favored Product | Rationale |

|---|---|---|---|

| High Temperature | Increases ortho/para ratio | This compound (ortho) | Thermodynamic control; formation of a stable bidentate complex with the catalyst. nih.govsciepub.com |

| Low Temperature | Decreases ortho/para ratio | 1-(2-Hydroxy-4-methylphenyl)ethanone (para) | Kinetic control. conicet.gov.arsigmaaldrich.com |

| Non-polar Solvent | Increases ortho/para ratio | This compound (ortho) | Favors the intramolecular reaction pathway. nih.govsciepub.com |

| Polar Solvent | Decreases ortho/para ratio | 1-(2-Hydroxy-4-methylphenyl)ethanone (para) | Solvation of intermediates disfavors the ortho-directing complex. nih.gov |

Green Chemistry Principles in this compound Synthesis

The traditional synthesis of this compound, often accomplished through the Fries rearrangement of p-cresyl acetate, has historically relied on stoichiometric amounts of Lewis acid catalysts like aluminum chloride (AlCl₃) and volatile organic solvents. organic-chemistry.orgwikipedia.org These conventional methods, while effective, pose significant environmental concerns due to the generation of hazardous waste, the corrosive nature of the catalysts, and the challenges associated with their separation from the reaction mixture. organic-chemistry.org In response, the principles of green chemistry have been increasingly applied to devise more sustainable and environmentally benign synthetic routes. These approaches focus on the use of reusable catalysts, solvent-free reaction conditions, and alternative energy sources to minimize waste and environmental impact.

A primary focus of green synthetic approaches for this compound has been the replacement of traditional Lewis acids with solid acid catalysts. Heteropoly acids, such as H₃PW₁₂O₄₀, and zeolites have emerged as promising alternatives. sigmaaldrich.comsigmaaldrich.com These solid acids are advantageous due to their ease of separation from the reaction mixture, reusability, and often lower toxicity compared to their homogeneous counterparts. For instance, heteropoly acids have been reported as efficient and environmentally benign catalysts for the Fries rearrangement. sigmaaldrich.com Although zeolites have been explored, they can sometimes be deactivated. organic-chemistry.org

Another significant advancement in the green synthesis of hydroxy aryl ketones is the use of ionic liquids. These are salts with low melting points that can act as both solvents and catalysts, exhibiting negligible vapor pressure, which reduces air pollution. xdhg.com.cnresearchgate.net For the Fries rearrangement, chloroaluminate ionic liquids have been investigated as a dual solvent and Lewis acid catalyst system. sigmaaldrich.comresearchgate.net The use of Brønsted acidic ionic liquids has also shown promise, offering high yields for the synthesis of related compounds like p-hydroxyacetophenone and the potential for catalyst recycling. xdhg.com.cn

Solvent-free synthesis, or mechanochemistry, represents a paradigm shift in chemical synthesis by carrying out reactions in the solid state, often in a ball mill or extruder. researchgate.net This technique drastically reduces or eliminates the need for conventional solvents, thereby preventing pollution at its source. The mechanochemical Fries rearrangement has been successfully applied to the synthesis of hydroxyacetophenones, demonstrating quantitative conversion in short reaction times. researchgate.net This solvent-free approach not only aligns with green chemistry principles but can also influence the isomeric ratio of the products. researchgate.net

The use of less hazardous and more environmentally friendly acids is another key strategy. Methanesulfonic acid has been identified as a greener alternative to traditional catalysts for the Fries rearrangement. organic-chemistry.org Similarly, p-toluenesulfonic acid (PTSA) has been employed as an efficient and eco-friendly catalyst for the rearrangement of aromatic esters, particularly under solvent-free conditions. researchgate.net

Furthermore, photochemical methods, such as the photo-Fries rearrangement, offer an alternative pathway that proceeds without a catalyst, using UV light to induce the reaction. wikipedia.orgsigmaaldrich.com While this method can be highly selective, its application on a large industrial scale can be limited due to lower yields. wikipedia.org

The table below summarizes various green catalytic systems that have been explored for the Fries rearrangement, a key reaction for the synthesis of this compound and related compounds.

Interactive Data Table: Green Catalytic Systems for Fries Rearrangement

| Catalyst System | Green Principle(s) Applied | Key Advantages | Reference |

|---|---|---|---|

| Heteropoly Acids (e.g., H₃PW₁₂O₄₀) | Use of reusable catalysts | Environmentally benign, efficient | sigmaaldrich.com |

| Zeolites | Use of reusable catalysts | Solid acid, easy separation | organic-chemistry.orgsigmaaldrich.com |

| Ionic Liquids (e.g., [BMIm]Cl·xAlCl₃) | Use of safer solvents and auxiliaries | Acts as both solvent and catalyst, recyclable | sigmaaldrich.comxdhg.com.cnresearchgate.net |

| Mechanochemistry (Solvent-free) | Prevention of waste, safer solvents | Avoids organic solvents, rapid reaction times | researchgate.net |

| Methanesulfonic Acid | Use of less hazardous chemical syntheses | Environmentally friendly acid | organic-chemistry.org |

| p-Toluenesulfonic Acid (PTSA) | Use of catalytic reagents, safer solvents | Efficient under solvent-free conditions | researchgate.net |

| Photo-Fries (UV light) | Catalysis, design for energy efficiency | Catalyst-free reaction | wikipedia.orgsigmaaldrich.com |

By embracing these green chemistry principles, the synthesis of this compound can be made more sustainable, reducing its environmental footprint while maintaining high efficiency and selectivity.

Chemical Reactivity and Derivatization Studies of 1 5 Hydroxy 2 Methylphenyl Ethanone

Reactions at the Carbonyl Moiety of 1-(5-Hydroxy-2-methylphenyl)ethanone

The ketone functional group in this compound is a primary site for nucleophilic addition and condensation reactions.

Reduction Pathways to Corresponding Alcohols

The carbonyl group of acetophenones can be selectively reduced to a secondary alcohol, yielding the corresponding 1-phenylethanol (B42297) derivative. For instance, enzymatic reductions provide a pathway to chiral secondary alcohols. Studies on related hydroxy acetophenones have demonstrated successful reduction using baker's yeast. usm.my This biotransformation typically involves incubating the ketone with active dry baker's yeast and a sugar source like sucrose (B13894) in water. The reaction proceeds over 24 to 48 hours at room temperature or slightly elevated temperatures (e.g., 40°C) to yield the corresponding alcohol, in this case, 1-(5-hydroxy-2-methylphenyl)ethanol. usm.my

Oxime Formation and Hydrazone Derivatives

The carbonyl carbon is susceptible to attack by nitrogen nucleophiles, leading to the formation of C=N double bonds, characteristic of imines, oximes, and hydrazones.

Oxime Formation: The reaction of a ketone with hydroxylamine (B1172632) hydrochloride in the presence of a base is a standard method for preparing oximes. pw.live This reaction proceeds via nucleophilic attack of the hydroxylamine on the carbonyl carbon, followed by dehydration to yield the corresponding ketoxime, this compound oxime.

Hydrazone Derivatives: Hydrazones are formed through the condensation of a ketone with a hydrazine (B178648) derivative. Research on the isomer 2-hydroxy-5-methylacetophenone shows it readily reacts with hydrazides to form Schiff base hydrazones. For example, refluxing an ethanolic solution of 2-hydroxy-5-methylacetophenone with salicyloyl hydrazide for several hours yields the corresponding 2-hydroxy-5-methylacetophenone salicyloyl hydrazone. saudijournals.com This reaction demonstrates the carbonyl group's ability to participate in condensation reactions to form complex derivatives. saudijournals.com

| Reactant 1 | Reactant 2 | Solvent | Condition | Product | Reference |

|---|---|---|---|---|---|

| 2-hydroxy-5-methylacetophenone | Salicyloyl hydrazide | Ethanol (B145695) | Reflux (4-6 hours) | 2-Hydroxy-5-methylacetophenone salicyloyl hydrazone | saudijournals.com |

Reactivity of the Phenolic Hydroxyl Group in this compound

The phenolic -OH group is acidic and its oxygen atom is nucleophilic, allowing for reactions such as esterification and etherification.

Esterification Reactions

The phenolic hydroxyl group can be converted to an ester through reaction with an acylating agent. A common method involves reacting the phenol (B47542) with an acyl chloride or a carboxylic acid under suitable conditions. For example, the esterification of the isomeric 1-(2-Hydroxy-5-methyl-phenyl)-ethanone has been achieved by reacting it with 4-propoxy-benzoic acid in the presence of pyridine (B92270). orientjchem.org Another general and effective method for esterifying phenolic hydroxyl groups is the reaction with an acyl chloride in the presence of a base like pyridine, which neutralizes the HCl byproduct. nih.gov

| Reactant 1 | Reactant 2 | Solvent/Base | Condition | Product Type | Reference |

|---|---|---|---|---|---|

| 1-(2-Hydroxy-5-methyl-phenyl)-ethanone | 4-Propoxy-benzoic acid | Pyridine | 0 - 10°C | Phenolic Ester | orientjchem.org |

| Hydroxylated Flavone (B191248) (general phenol) | Acyl chloride | Pyridine / Dichloromethane | Room Temperature | Phenolic Ester | nih.gov |

This resulting ester can then undergo a Baker-Venkataraman transformation, where treatment with a base causes the acyl group to migrate, ultimately forming a β-diketone. orientjchem.org

Etherification Processes

Etherification of the phenolic hydroxyl group, typically achieved via the Williamson ether synthesis, involves deprotonation of the phenol with a base to form a phenoxide ion, followed by nucleophilic attack on an alkyl halide. While specific studies detailing the etherification of this compound were not prominent in the surveyed literature, general methods for O-alkylation of phenols are well-established. organic-chemistry.orgorganic-chemistry.org These reactions typically employ a base such as sodium hydroxide (B78521) or potassium carbonate to generate the nucleophilic phenoxide, which then reacts with an alkylating agent like an alkyl halide or sulfate (B86663) to form the corresponding ether.

Oxidation of the Hydroxyl Functionality

Phenolic hydroxyl groups are susceptible to oxidation, which can lead to the formation of quinones or other coupled products. The specific outcome often depends on the oxidant used and the substitution pattern on the aromatic ring. While direct oxidation studies on this compound are not widely reported, related phenols can be oxidized under various conditions. For instance, reagents like Fremy's salt (potassium nitrosodisulfonate) are known to oxidize phenols to quinones. The presence of the electron-donating methyl group and the electron-withdrawing acetyl group on the ring would influence the regioselectivity and feasibility of such an oxidation.

Electrophilic and Nucleophilic Substitutions on the Phenyl Ring of this compound

The phenyl ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the electron-donating hydroxyl (-OH) and methyl (-CH₃) groups. The hydroxyl group is a potent activating group and directs incoming electrophiles to the ortho and para positions. The methyl group provides further activation, also with ortho and para directing effects. The acetyl group (-COCH₃) is a deactivating, meta-directing group. The interplay of these electronic effects governs the regioselectivity of substitution reactions on the aromatic core.

Halogenation Studies

Halogenation, a key electrophilic aromatic substitution, has been effectively performed on this compound, primarily through bromination.

Bromination: The bromination of this compound (also known as 2-hydroxy-5-methylacetophenone) can be achieved with high regioselectivity. Research demonstrates that treating the compound with bromine in glacial acetic acid yields 1-(4-Bromo-2-hydroxy-5-methylphenyl)ethanone as the primary product. The reaction proceeds by adding bromine dropwise to a solution of the acetophenone (B1666503) derivative in acetic acid, followed by reflux. The hydroxyl group's strong activating and directing effect guides the bromine atom to the C4 position, which is ortho to the hydroxyl group.

Other eco-friendly methods have been explored for the bromination of related hydroxyacetophenones, such as using ammonium (B1175870) bromide (NH₄Br) with Oxone® or ammonium persulfate ((NH₄)₂S₂O₈), which also result in nuclear bromination. cbijournal.com These methods offer convenient and environmentally safer alternatives to traditional brominating agents. cbijournal.com

| Reaction | Reagents and Conditions | Product | Observed Yield | Source |

|---|---|---|---|---|

| Bromination | Bromine (Br₂), Glacial Acetic Acid, Reflux (118°C) for 4 hours | 1-(4-Bromo-2-hydroxy-5-methylphenyl)ethanone | Not explicitly stated, but procedure implies good yield | |

| Chlorination | While specific studies on the direct chlorination of this compound are not detailed in the provided sources, the existence of compounds like 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone suggests that chlorination of the ring is a feasible transformation. nih.gov | nih.gov |

Nitration and Nitrosation Processes

Nitration: Nitration introduces a nitro (-NO₂) group onto the aromatic ring and is a fundamental electrophilic substitution. The synthesis of related compounds, such as 1-(5-Nitro-2-hydroxyphenyl)ethanone, is typically achieved through the nitration of the parent acetophenone with nitric acid. chembk.com For this compound, the directing effects of the substituents are crucial. The powerful ortho, para-directing hydroxyl group, combined with the ortho, para-directing methyl group, strongly activates the ring. The acetyl group is deactivating and meta-directing. Consequently, the nitro group is expected to substitute at the positions most activated by the hydroxyl and methyl groups, primarily the C3 and C6 positions. The existence of 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone confirms that substitution at the C3 position (ortho to the hydroxyl and meta to the acetyl group) is a viable pathway. nih.gov

Nitrosation: Detailed studies focusing specifically on the nitrosation of this compound are not widely available in the reviewed literature. However, phenols are generally susceptible to nitrosation under acidic conditions using reagents like nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid. This reaction yields nitrosophenols. Given the activated nature of the phenyl ring in this compound, it is plausible that it would undergo nitrosation, likely at the C4 position, ortho to the activating hydroxyl group.

| Reaction | Typical Reagents | Potential Product(s) | Rationale | Source |

|---|---|---|---|---|

| Nitration | Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄) | 1-(5-Hydroxy-2-methyl-3-nitrophenyl)ethanone | The C3 position is activated by the ortho-hydroxyl and meta to the deactivating acetyl group. This is supported by the structure of related nitrated compounds. | nih.gov |

| Nitration | Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄) | 1-(5-Hydroxy-2-methyl-X-nitrophenyl)ethanone | Other isomers may form depending on reaction conditions, though substitution at C3 is electronically favored. | chembk.commdpi.com |

Formation of Advanced Molecular Architectures from this compound Precursors

This compound is a valuable starting material for synthesizing a variety of more complex molecules, particularly heterocyclic compounds with significant biological and pharmacological relevance. jetir.orgorientjchem.org

Chalcones: Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the biosynthesis of flavonoids and possess a wide range of biological activities. ijarsct.co.inresearchgate.net They are readily synthesized via the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an acetophenone with an aromatic aldehyde. ijarsct.co.innih.gov this compound has been successfully condensed with various aromatic aldehydes in the presence of catalysts like potassium hydroxide (KOH) in ethanol to produce a range of substituted chalcones with good yields. researchgate.netinnovareacademics.in

Chromones: The chromone (B188151) (1-benzopyran-4-one) scaffold is present in many natural products and pharmacologically active compounds. core.ac.ukijrpc.com A common route to chromone synthesis from 2-hydroxyacetophenones is the Baker-Venkataraman rearrangement. orientjchem.orgnih.gov This process involves acylating the phenolic hydroxyl group, followed by a base-catalyzed rearrangement to form a 1,3-diketone, which then undergoes acid-catalyzed cyclization to yield the chromone ring. orientjchem.org Direct one-pot methods, such as reacting the 2-hydroxyacetophenone (B1195853) with acyl chlorides in pyridine with a base like DBU, have also been developed. nih.gov

Flavonoids: Flavonoids are a major class of plant secondary metabolites. nih.gov The chalcones derived from this compound serve as direct precursors for the synthesis of flavones, a subclass of flavonoids. nih.govmdpi.com The synthesis is typically achieved through an oxidative cyclization of the chalcone (B49325) intermediate. innovareacademics.in For example, heating the chalcone in dimethyl sulfoxide (B87167) (DMSO) with a catalyst like iodine can induce cyclization and dehydrogenation to form the flavone core. innovareacademics.in This pathway mimics aspects of the natural biosynthesis of flavonoids and allows for the creation of diverse flavonoid structures. nih.govnih.gov

| Molecular Architecture | General Reaction | Key Reagents/Intermediates | Source |

|---|---|---|---|

| Chalcones | Claisen-Schmidt Condensation | Aromatic aldehydes, Base (e.g., KOH, NaOH) in Ethanol | ijarsct.co.inresearchgate.netinnovareacademics.in |

| Chromones | Baker-Venkataraman Reaction / Cyclization | Acyl chlorides, Base (e.g., Pyridine, DBU), followed by Acid | orientjchem.orgnih.gov |

| Flavonoids (Flavones) | Oxidative Cyclization of Chalcones | Chalcone intermediate, Oxidizing agent/catalyst (e.g., I₂, DMSO) | innovareacademics.inmdpi.com |

Computational Chemistry and Cheminformatics Approaches for 1 5 Hydroxy 2 Methylphenyl Ethanone

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse of modern computational chemistry, providing a balance between accuracy and computational cost. For 1-(5-Hydroxy-2-methylphenyl)ethanone, DFT calculations can elucidate its fundamental electronic properties, which are key to understanding its reactivity and spectroscopic characteristics. These calculations are typically performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d,p)) to approximate the solutions to the Schrödinger equation.

Molecular Orbital Analysis and Frontier Orbitals

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, with each MO associated with a specific energy level. The most critical of these are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO represents its ability to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, the distribution of these orbitals is influenced by its functional groups. The electron-rich aromatic ring, the hydroxyl group (-OH), and the acetyl group (-COCH₃) all contribute to the electronic landscape. The HOMO is typically localized over the more electron-rich regions, such as the phenyl ring and the oxygen atom of the hydroxyl group, while the LUMO is often centered on the electron-withdrawing acetyl group.

Table 1: Hypothetical Frontier Orbital Energies for this compound

| Property | Energy (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -1.80 |

| HOMO-LUMO Gap | 4.45 |

Electrostatic Potential Mapping and Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electron density of a molecule, which is invaluable for predicting its reactivity. The MEP map is color-coded to indicate different regions of electrostatic potential. Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. Green areas represent regions of neutral potential.

For this compound, an MEP map would likely show a significant negative potential around the oxygen atoms of the carbonyl group and the hydroxyl group, indicating these are prime sites for electrophilic interaction and hydrogen bond donation. Conversely, the hydrogen atom of the hydroxyl group would exhibit a strong positive potential, making it a likely site for nucleophilic attack or hydrogen bond acceptance. The aromatic ring would show a mixed potential, influenced by the activating hydroxyl and methyl groups and the deactivating acetyl group.

Table 2: Hypothetical Electrostatic Potential (ESP) Values at Atomic Sites in this compound

| Atomic Site | Predicted ESP (kcal/mol) |

| Carbonyl Oxygen | -35.5 |

| Hydroxyl Oxygen | -28.0 |

| Hydroxyl Hydrogen | +45.0 |

| Aromatic Carbons | -5.0 to +5.0 |

Molecular Dynamics (MD) Simulations of this compound

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics, solvation processes, and non-covalent interactions of a molecule like this compound.

Conformational Landscape Exploration

The flexibility of this compound arises from the rotation around single bonds, primarily the bond connecting the acetyl group to the phenyl ring and the bond of the hydroxyl group. These rotations give rise to different conformers, each with a specific potential energy. MD simulations can explore the conformational landscape of the molecule to identify the most stable, low-energy conformations and the energy barriers between them.

Table 3: Hypothetical Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (C-C-C=O) | Relative Energy (kcal/mol) |

| Global Minimum | ~0° | 0.0 |

| Local Minimum | ~180° | 1.5 |

| Transition State | ~90° | 4.2 |

Solvation Effects and Dynamic Behavior in Solution

The behavior of a molecule can change dramatically in the presence of a solvent. MD simulations explicitly model the solvent molecules (e.g., water, ethanol) surrounding this compound, allowing for the study of solvation effects. These simulations can calculate properties such as the solvation free energy, which quantifies the energetic cost or gain of transferring the molecule from a vacuum to the solvent.

The simulations can also reveal the structure of the solvent around the solute. For instance, in an aqueous solution, water molecules would be expected to form a structured hydration shell around the polar hydroxyl and acetyl groups. The dynamic behavior, including rotational and translational diffusion of the molecule, can also be monitored, providing insights into its mobility in different solvent environments.

Intramolecular and Intermolecular Hydrogen Bond Dynamics

Hydrogen bonding plays a critical role in the structure and function of this compound. An important feature of this molecule is the potential for a strong intramolecular hydrogen bond between the hydroxyl group's hydrogen and the carbonyl group's oxygen. This interaction can significantly influence the molecule's conformational preference, locking it into a more planar structure.

MD simulations are particularly well-suited to study the dynamics of these hydrogen bonds. They can track the formation and breaking of both intramolecular and intermolecular hydrogen bonds over the course of a simulation. Key parameters that can be analyzed include the average lifetime of a hydrogen bond, the distance between the donor and acceptor atoms, and the angle of the bond. In solution, there will be a competition between the formation of the intramolecular hydrogen bond and intermolecular hydrogen bonds with solvent molecules.

Table 4: Hypothetical Hydrogen Bond Properties for this compound in Aqueous Solution

| Hydrogen Bond Type | Average Lifetime (ps) | Average Distance (Å) |

| Intramolecular (OH···O=C) | 50.0 | 1.85 |

| Intermolecular (Solute-Water) | 5.0 | 2.00 |

In Silico Prediction of Biological Interactions

In silico methods are critical for predicting how a molecule like this compound might interact with biological systems, offering a time- and cost-effective alternative to extensive laboratory screening. researchgate.net These computational predictions help to prioritize compounds and guide further experimental validation.

Molecular Docking Studies with Protein Targets

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. researchgate.net This method is crucial for understanding potential mechanisms of action. A 2022 study by Medicharla and colleagues investigated the antimicrobial potential of this compound by docking it against several key proteins from the bacterium Staphylococcus aureus. researchgate.netzendy.io

The study used a rigid docking technique to calculate the binding affinities, which are expressed in kcal/mol. researchgate.net A more negative binding energy indicates a more stable and favorable interaction between the ligand and the protein target. The results revealed that this compound showed promising binding efficacy with multiple protein targets. researchgate.net

Notably, the compound displayed the strongest binding affinities with Dehydrosqualene synthase (CrtM) and Dihydrofolate reductase (DHFR). researchgate.net These proteins are involved in critical bacterial metabolic pathways, suggesting that this compound could potentially exert antimicrobial effects by inhibiting these targets.

| Protein Target | PDB ID | Function | Binding Affinity (kcal/mol) |

|---|---|---|---|

| Dehydrosqualene synthase (CrtM) | 2ZCO | Staphyloxanthin biosynthesis | -6.8 |

| Dihydrofolate reductase (DHFR) | 2W9S | Folate metabolism | -6.4 |

| Clumping factor A (ClfA) | 1N67 | Virulence factor | -6.3 |

| Sortase-A | 1T2P | Cell wall protein anchoring | -6.2 |

| DNA gyrase | 3U2D | DNA replication | -5.9 |

| Undecaprenyl diphosphate (B83284) synthase (UPPS) | 4H8E | Cell wall synthesis | -5.3 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. imrpress.com By analyzing how changes in a molecule's structure affect its activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. rsc.org

While specific QSAR models exclusively for this compound are not widely published, studies on the broader class of acetophenones provide valuable insights. A notable QSAR study evaluated the antibacterial activity of 20 acetophenone (B1666503) derivatives against several Gram-positive and Gram-negative bacteria, including Staphylococcus aureus. nih.gov The study found that 2-hydroxy acetophenones were among the most active compounds. nih.gov

The QSAR models developed in this study demonstrated good predictive ability, with high squared correlation coefficients (r² values from 0.76 to 0.91). nih.gov The models revealed that the antibacterial activity of these compounds was predominantly influenced by a combination of descriptors:

Spatial descriptors: Related to the three-dimensional shape and size of the molecule.

Electronic descriptors: Related to the distribution of electrons in the molecule.

Topological descriptors: Related to the connectivity and branching of atoms in the molecule. nih.gov

These findings suggest that a QSAR model for derivatives of this compound would likely need to incorporate these types of descriptors to accurately predict antibacterial potency. Such models are crucial for rationally designing new analogues with potentially improved activity. rsc.org

| Model Component | Description | Example Descriptors |

|---|---|---|

| Dependent Variable | The biological activity being measured. | Minimum Inhibitory Concentration (MIC) against S. aureus |

| Independent Variables (Descriptors) | Calculated properties of the molecules. | Topological (e.g., Wiener index), Spatial (e.g., molecular volume), Electronic (e.g., dipole moment) |

| Mathematical Relationship | An equation linking descriptors to activity. | Multiple Linear Regression (MLR) or Partial Least Squares (PLS) |

| Statistical Validation | Measures of the model's accuracy and predictability. | r², q² (cross-validated r²), F-ratio |

Advanced Cheminformatics for Library Design and Property Prediction

Cheminformatics combines chemistry, computer science, and information science to optimize the process of drug discovery. mdpi.com Beyond single-molecule predictions, it enables the large-scale analysis and design of entire chemical libraries and the prediction of complex properties.

For a lead compound like this compound, cheminformatics tools can be used to design a virtual combinatorial library. mdpi.com This involves systematically modifying the core structure by adding or substituting different functional groups to generate thousands of new, virtual analogues. researchgate.net This virtual library can then be rapidly screened using methods like molecular docking or QSAR to identify a smaller, prioritized set of compounds for actual synthesis and testing, saving significant resources. rsc.orgmdpi.com

Another key application is the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. researchgate.net Early prediction of these pharmacokinetic properties is essential for identifying drug candidates that are likely to be effective and safe in a biological system. For this compound, in silico tools like SwissADME can be used to predict its drug-likeness. researchgate.netyoutube.com A study by Medicharla et al. found that the compound has zero violations of Lipinski's rule of five, which suggests it possesses physicochemical properties consistent with those of orally active drugs. researchgate.net Advanced machine learning models, often trained on large datasets of phenolic or ketone-containing compounds, can further predict properties such as solubility, metabolic stability, and potential toxicity, providing a comprehensive profile before the molecule enters more advanced testing phases. researchgate.netaip.org

Biological and Biomedical Research Investigations Involving 1 5 Hydroxy 2 Methylphenyl Ethanone

Exploration of Antimicrobial Potentials

Derivatives of 1-(5-Hydroxy-2-methylphenyl)ethanone have been synthesized and evaluated for their ability to combat microbial growth. These studies are crucial in the search for new antimicrobial agents to address the challenge of antibiotic resistance.

A series of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, synthesized from this compound, were tested for their in vitro antibacterial efficacy against several pathogenic strains. nih.gov The study utilized standard antibiotics such as oxacillin, ampicillin, and cefuroxime (B34974) for comparison. nih.gov

The results indicated that certain hydrazone derivatives displayed significant antibacterial activity. nih.gov Specifically, a derivative incorporating a 5-nitrothien-2-yl fragment showed potent activity against the tested strains, with its minimum inhibitory concentration (MIC) in some cases being superior to the control antibiotic, cefuroxime. nih.gov Another derivative, featuring a 5-nitrofuran-2-yl moiety, also demonstrated a strong effect against all bacterial strains. nih.gov Furthermore, a hydrazone with a benzylidene moiety exhibited very strong inhibition of Staphylococcus aureus. nih.gov Some of these compounds not only inhibited bacterial growth but also showed bactericidal properties and the ability to disrupt biofilms, particularly those of S. aureus and Escherichia coli. nih.gov

A separate study investigated a β-diketone ligand, 1-(2-Hydroxy-5-methyl-phenyl)-3-(4-propoxy-phenyl)-propane-1,3-dione, synthesized from 1-(2-Hydroxy-5-methyl-phenyl)-ethanone, and its Copper (II) complex. orientjchem.org The antibacterial activity of these compounds was assessed against various bacterial species. orientjchem.org

Table 1: Antibacterial Activity of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Hydrazone Derivatives

| Compound/Derivative | Target Bacteria | Minimum Inhibitory Concentration (MIC) in µg/mL | Reference |

|---|---|---|---|

| Hydrazone with 5-nitrothien-2-yl fragment | Staphylococcus aureus | 3.90 | nih.gov |

| Hydrazone with 5-nitrothien-2-yl fragment | Listeria monocytogenes | 3.90 | nih.gov |

| Hydrazone with 5-nitrofuran-2-yl moiety | Various bacterial strains | Potent effect | nih.gov |

| Hydrazone with benzylidene moiety | Staphylococcus aureus | 3.9 | nih.gov |

| Cefuroxime (Control) | Staphylococcus aureus | 7.8 | nih.gov |

The antifungal potential of derivatives of this compound has also been a subject of investigation. In a study involving a β-diketone ligand derived from 1-(2-Hydroxy-5-methyl-phenyl)-ethanone and its Copper (II) complex, their activity against the fungus Aspergillus niger was evaluated. orientjchem.org The results indicated that the synthesized ligand and its complex exhibited antifungal properties. orientjchem.org It is important to note that the parent β-diketone ligand itself did not show any activity against A. niger. orientjchem.org

Studies on Antioxidant Properties and Reactive Oxygen Species Scavenging

The antioxidant capacity of compounds is a significant area of research due to the role of oxidative stress in various diseases. Derivatives of this compound have been evaluated for their ability to scavenge free radicals and act as antioxidants.

A common method to determine in vitro antioxidant activity is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. researchgate.netmdpi.comnih.govresearchgate.net This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. nih.gov

A study on a Copper (II) complex of a β-diketone ligand, which was synthesized from 1-(2-Hydroxy-5-methyl-phenyl)-ethanone, assessed its antioxidant activity using the DPPH assay. orientjchem.org The results were compared to the standard antioxidant, ascorbic acid. The study found that the synthesized complex possessed antioxidant activity, although its IC₅₀ value (the concentration required to scavenge 50% of the radicals) was higher than that of ascorbic acid, indicating a lower potency in comparison. orientjchem.org

Table 2: DPPH Radical Scavenging Activity

| Compound | IC₅₀ Value (µg/mL) | Reference |

|---|---|---|

| Cu(II) complex of 1-(2-Hydroxy-5-methyl-phenyl)-3-(4-propoxy-phenyl)-propane-1,3-dione | 644.74 | orientjchem.org |

| Ascorbic Acid (Standard) | 126.84 | orientjchem.org |

Beyond in vitro assays, understanding the antioxidant effects of compounds within a cellular environment is crucial. Cellular antioxidant activity assays assess the ability of a compound to mitigate oxidative stress in cultured cells. mdpi.com For instance, studies on other phenolic compounds have investigated their effects on cellular tyrosinase activity and melanin (B1238610) content in B16F10 melanoma cells as a measure of their antioxidant and anti-melanogenic efficacy. mdpi.com While specific cellular antioxidant activity investigations on this compound were not found in the provided search results, research into related hydroquinone (B1673460) structures has explored their impact on the energetic metabolism and ROS production in Caco-2 cells. mdpi.com

Anti-inflammatory Activity Assessments

Inflammation is a key biological process, and chronic inflammation is implicated in numerous diseases. Consequently, there is a continuous search for new anti-inflammatory agents.

A study investigating a Copper (II) complex of a β-diketone derived from 1-(2-Hydroxy-5-methyl-phenyl)-ethanone evaluated its anti-inflammatory activity using a human red blood cell (HRBC) membrane stabilization method. orientjchem.org This in vitro assay assesses the ability of a substance to protect erythrocyte membranes from lysis induced by a hypotonic solution, which is an indicator of anti-inflammatory potential. The study demonstrated that the complex could inhibit HRBC hemolysis in a dose-dependent manner. orientjchem.org At a concentration of 500 μg/mL, the complex inhibited 25.94% of RBC hemolysis, compared to 33.94% inhibition by the standard anti-inflammatory drug, Diclofenac, at the same concentration. orientjchem.org

Additionally, a related isomer, 4-Hydroxy-3-methylacetophenone, which is a main and active component of the essential oil from Rhododendron przewalskii, was found to inhibit nitric oxide (NO) content in lipopolysaccharide (LPS)-induced RAW 264.7 cells, indicating its anti-inflammatory potential. nih.gov

Table 3: Anti-inflammatory Activity by HRBC Membrane Stabilization

| Compound | Concentration (µg/mL) | % Inhibition of RBC Hemolysis | Reference |

|---|---|---|---|

| Cu(II) complex of 1-(2-Hydroxy-5-methyl-phenyl)-3-(4-propoxy-phenyl)-propane-1,3-dione | 500 | 25.94 | orientjchem.org |

| Diclofenac (Standard) | 500 | 33.94 | orientjchem.org |

Enzyme Inhibition in Inflammatory Pathways

Specific inhibitory effects of this compound on key enzymes involved in inflammatory pathways, such as cyclooxygenases (COX-1 and COX-2) or lipoxygenases (LOX), have not been extensively reported. Research on structurally related molecules, like 2'-Hydroxy-4',5'-dimethoxyacetophenone, has demonstrated inhibitory activity against enzymes such as aldose reductase and collagenase. nih.gov However, these findings cannot be directly extrapolated to this compound without specific experimental validation. The potential for this compound to act as an enzyme inhibitor in inflammatory processes remains an area for future investigation.

Enzyme Inhibition and Receptor Binding Studies

Detailed enzyme inhibition and receptor binding studies are crucial for understanding the pharmacological profile of a compound.

Currently, there is a lack of published research specifically identifying the molecular targets of this compound within biological systems. While it has been used in broader biological studies, for example, as an electron donor in certain chemical reactions, its specific protein or receptor interactions have not been characterized. biosynth.com

No specific data regarding the binding affinity (such as Kᵢ or IC₅₀ values) of this compound to specific enzymes or receptors are available in the current body of scientific literature. Kinetic analyses to determine the nature of its potential inhibitory actions (e.g., competitive, non-competitive) are also yet to be reported. One study notes its utility in kinetic studies for investigating protein structure, suggesting its potential as a tool in biophysical research rather than as a characterized inhibitor. biosynth.com

Investigation of Mechanism of Action at Cellular and Molecular Levels

A detailed understanding of the mechanism of action of this compound at the cellular and molecular levels is not yet established. Research that elucidates its effects on intracellular signaling pathways, gene expression, or other cellular processes related to inflammation or other disease models is currently unavailable.

Pharmacokinetic and Pharmacodynamic Considerations

Comprehensive studies on the pharmacokinetic (absorption, distribution, metabolism, and excretion) and pharmacodynamic properties of this compound are not present in the available scientific literature. Such studies are essential for evaluating the potential of any compound for further development as a therapeutic agent.

Role as a Potential Biomarker or Metabolite in Biological Systems

Extensive literature searches did not yield any specific studies identifying this compound as a biomarker or a metabolite in human or animal biological systems. Current scientific publications lack data on the detection of this compound in biological matrices such as blood, urine, or tissues, and therefore, no associations with physiological or pathological conditions have been established.

While there is a notable absence of research on this compound in this context, it is worth mentioning that a structurally related isomer, 1-(2-Hydroxy-5-methylphenyl)ethanone, has been identified in some food products. For instance, it has been detected in Arabica and Robusta coffees. This has led to the suggestion that 1-(2-Hydroxy-5-methylphenyl)ethanone could serve as a potential biomarker for coffee consumption. However, it is crucial to emphasize that this finding pertains to a different chemical entity and cannot be extrapolated to this compound.

One study identified this compound as a chemical constituent of the volatile oil extracted from the plant Angelica sinensis. chinjmap.com This finding, while chemically significant, does not provide information regarding its metabolic fate or its potential as a biomarker in biological systems following exposure or ingestion.

Due to the lack of available research data, a data table summarizing research findings on the role of this compound as a biomarker or metabolite cannot be provided.

Applications in Advanced Materials Science and Other Emerging Fields for 1 5 Hydroxy 2 Methylphenyl Ethanone

Development as a Pharmaceutical Intermediate for Drug Synthesis

The structural attributes of 1-(5-Hydroxy-2-methylphenyl)ethanone make it a valuable building block in the complex world of pharmaceutical development. Its reactive sites, including the hydroxyl and acetyl groups, provide avenues for a variety of chemical modifications, enabling the synthesis of more complex molecules with potential therapeutic properties.

Precursor for Active Pharmaceutical Ingredients (APIs)

While direct applications of this compound as a precursor for specific commercial drugs are not extensively documented, the broader class of hydroxyacetophenones is well-established in drug discovery and development. These compounds serve as crucial starting materials for a range of Active Pharmaceutical Ingredients (APIs). For instance, their structural motifs are found in various pharmacologically active molecules.

Research has more specifically highlighted the utility of its isomer, 1-(2-Hydroxy-5-methylphenyl)ethanone, in the synthesis of novel compounds with potential therapeutic benefits. A notable example is the creation of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, which have been investigated for their antibacterial properties against various pathogens. nih.gov This underscores the potential of the hydroxymethylphenyl ethanone (B97240) scaffold in developing new antimicrobial agents.

Integration into Catalysis Research

The application of this compound and its derivatives in catalysis is an emerging area of interest. The presence of both a hydroxyl and a carbonyl group allows these molecules to function as versatile ligands in metal-catalyzed reactions and as catalysts themselves in certain organic transformations.

Ligand Design for Metal Catalysis

The design of effective ligands is paramount in homogeneous catalysis, and organic molecules containing heteroatoms like oxygen are excellent candidates for coordinating with metal centers. While specific research on this compound as a ligand is limited, its structural features suggest potential in this area. The synthesis of a Schiff base ligand from its isomer, 2-hydroxy-5-methylacetophenone, and its subsequent complexation with transition metals to form a hydrogen-bonded dimer, has been reported. nih.gov Such complexes are integral to the development of new catalysts for a variety of chemical transformations.

Organocatalytic Applications

Organocatalysis, which utilizes small organic molecules as catalysts, represents a more sustainable approach to chemical synthesis. The potential for this compound to act as an organocatalyst is an area ripe for exploration. Its acidic phenolic proton and the carbonyl group could facilitate various acid-base or hydrogen-bonding-mediated catalytic cycles. While direct organocatalytic applications of this specific compound are not yet widely reported, the broader field of phenol-based organocatalysis is an active area of research.

Contribution to Materials Science and Engineering

The properties of this compound also lend themselves to applications in materials science. Phenolic compounds have a long history in the development of polymers and resins, and the introduction of an acetyl group provides an additional site for polymerization or cross-linking.

Azo compounds derived from acetophenones are recognized for their importance in the field of dyes, pigments, and advanced materials. nih.gov While direct research on polymers or specialized materials derived from this compound is not abundant, its potential as a monomer or a modifying agent in the creation of new materials with tailored thermal or optical properties is a promising avenue for future research.

Building Block for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic molecules. nih.gov The utility of this compound in this field stems from its potential to act as a functional organic linker. The phenolic hydroxyl group and the carbonyl oxygen of the ketone can both serve as coordination sites for metal ions, such as zinc, copper, or chromium.

The synthesis of MOFs typically involves solvothermal or hydrothermal methods where the metal salt and the organic linker are dissolved in a solvent and heated in a sealed vessel. jchemrev.com The bifunctional nature of this compound allows it to bridge multiple metal centers, facilitating the formation of a stable, three-dimensional framework. The methyl group on the phenyl ring can also influence the resulting pore environment and framework topology. While direct synthesis of MOFs using this specific molecule is an area of ongoing research, its structural motifs are found in ligands used for creating functional MOFs, including those with applications in catalysis and gas storage. nih.govresearchgate.net The ability of the closely related 2-hydroxy-5-methylacetophenone to form stable complexes with various metal ions like Cr(III), Mn(III), and Fe(III) underscores its suitability for forming the coordination bonds that are fundamental to MOF structures. saudijournals.com

Monomer in Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are another class of porous crystalline polymers where monomers are linked by strong covalent bonds. nih.gov this compound is identified as a potential organic monomer for COF synthesis. bldpharm.com Its suitability arises from its well-defined geometry and the presence of reactive functional groups that can participate in condensation reactions to form extended, porous networks.

A key reaction for forming COFs is the formation of β-ketoenamine linkages, which occurs through the condensation of an amine and a ketone. nih.gov The ketone group in this compound can react with multitopic amines (e.g., diamines or triamines) to form a highly stable, porous β-ketoenamine-linked COF. The phenolic hydroxyl group can remain as a functional decoration within the COF pores or participate in secondary bonding interactions, such as hydrogen bonding, which can enhance the stability and crystallinity of the final framework. nih.gov These COFs are investigated for applications in catalysis, gas separation, and sensing.

Precursor for Organic Light-Emitting Diode (OLED) Materials

In the field of organic electronics, this compound serves as a valuable precursor for synthesizing materials used in Organic Light-Emitting Diodes (OLEDs). bldpharm.com While not an emissive material itself, its chemical structure provides a scaffold that can be elaborated into more complex molecules with desirable photophysical properties.

The hydroxyl and ketone functionalities allow for a range of chemical modifications. For instance, the molecule can be used to synthesize ligands for metal complexes that act as phosphorescent emitters in OLEDs. The aromatic core can be extended through cross-coupling reactions to create larger conjugated systems that function as host materials or fluorescent emitters. The ability to modify the core structure allows for fine-tuning of the electronic energy levels (HOMO/LUMO) of the final material, which is critical for efficient charge injection, transport, and recombination in an OLED device.

Investigation of Aggregation-Induced Emission (AIE) Properties

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where certain molecules, which are non-emissive in solution, become highly luminescent upon aggregation in a poor solvent or in the solid state. Derivatives of this compound are being investigated for AIE properties. bldpharm.com The AIE effect is often observed in molecules that have rotatable parts, such as phenyl rings. In dilute solutions, the rotation of these groups provides a non-radiative pathway for the excited state to decay, quenching fluorescence. However, in an aggregated state, the restriction of these intramolecular rotations blocks this pathway, forcing the molecule to release its energy via light emission.

The structure of this compound, with its acetyl group and phenyl ring, provides the necessary rotational freedom that is a prerequisite for AIE. Researchers can synthesize derivatives of this compound to enhance AIE characteristics, leading to the development of novel fluorescent probes, sensors, and solid-state lighting materials.

Application in Electronic and Magnetic Materials

The potential of this compound extends to the development of novel electronic and magnetic materials. bldpharm.combldpharm.com Its ability to form stable complexes with transition metal ions is key to this application. saudijournals.com By reacting derivatives of this compound with metals like iron (Fe), manganese (Mn), or chromium (Cr), it is possible to create coordination complexes with interesting magnetic properties. saudijournals.com For example, the interaction between the spins of the metal ions, mediated by the organic ligand, can lead to ferromagnetic or antiferromagnetic behavior. These materials could find use in data storage or spintronics.

From an electronic materials perspective, the aromatic nature of the compound allows it to be a component of organic semiconductors. By polymerizing or incorporating it into larger conjugated structures, materials can be designed for applications in organic field-effect transistors (OFETs) and sensors.

Development of Organic Pigments and Optical Materials

This compound is a valuable precursor in the synthesis of organic pigments and other optical materials. bldpharm.com Its phenolic ring is an excellent coupling component for creating azo compounds, which represent a major class of industrial pigments. nih.gov The synthesis involves reacting a diazonium salt with the activated phenyl ring of this compound to form a highly colored azo dye. The resulting color can be tuned by changing the substituents on the diazonium salt.

Furthermore, the compound can undergo base-catalyzed condensation reactions with aromatic aldehydes (a Claisen-Schmidt condensation) to produce chalcones. researchgate.net Chalcones are α,β-unsaturated ketones that often exhibit strong absorption in the UV-visible spectrum and possess non-linear optical properties, making them useful as pigments, UV absorbers, and functional optical materials.

Table 2: Examples of Reactions for Material Synthesis

| Reaction Type | Reactants | Product Class | Application | Reference |

|---|---|---|---|---|

| Azo Coupling | This compound + Diazonium Salt | Azo Compounds | Organic Pigments, Dyes | nih.gov |

| Claisen-Schmidt Condensation | This compound + Aromatic Aldehyde | Chalcones | Optical Materials, Pigments | researchgate.net |

| Coordination Chemistry | This compound derivative + Metal Salt (e.g., Fe, Cr) | Metal Complexes | Magnetic Materials, MOF nodes | saudijournals.com |

| Condensation Polymerization | This compound + Multitopic Amine | β-ketoenamine-linked COF | Porous Materials | nih.gov |

Use in Polymer Science for Functional Polymer Synthesis

In polymer science, this compound is recognized as a functional building block for creating specialized polymers. bldpharm.com Its two distinct reactive sites—the hydroxyl group and the ketone—allow it to be incorporated into polymer chains as either a monomer or a functional modifier.

The phenolic hydroxyl group can participate in step-growth polymerizations. For example, it can be used to synthesize polyesters (by reacting with dicarboxylic acids) or polyethers (through Williamson ether synthesis). The inclusion of this monomer introduces both the phenolic hydroxyl and the ketone functionalities as side groups along the polymer chain. These functional groups can impart specific properties to the polymer, such as:

Chelating Ability: The ortho-hydroxyacetophenone moiety can chelate metal ions, leading to polymers that can be used for metal sequestration or as polymer-supported catalysts.

Cross-linking Sites: The ketone and hydroxyl groups can serve as reactive sites for post-polymerization modification or for cross-linking the polymer chains to create thermosets or hydrogels.

Adhesion and Solubility: The polar functional groups can enhance the polymer's adhesion to various substrates and modify its solubility in different solvents.

The ketone group can also be a site for polymer grafting, where new polymer chains are grown from the main backbone, leading to the creation of complex polymer architectures.

Table 3: List of Chemical Compounds Mentioned

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 1450-72-2 / 40180-70-9 | C₉H₁₀O₂ |

| (E)-1-{2-Hydroxy-5-[(4-methylphenyl)diazenyl]phenyl}ethanone | Not specified | C₁₅H₁₄N₂O₂ |

| 2-hydroxy-5-methylacetophenone salicyloyl hydrazone | Not specified | C₁₆H₁₆N₂O₃ |

| Chalcones | Varies | Varies |

| Chromium(III) | 7440-47-3 | Cr |

| Manganese(III) | Not applicable | Mn³⁺ |

| Iron(III) | Not applicable | Fe³⁺ |

Potential in Flavor and Fragrance Industry Research

The chemical compound this compound, also known by its synonym 2'-Hydroxy-5'-methylacetophenone, is a subject of interest in the flavor and fragrance industry due to its distinct sensory characteristics. Research into its organoleptic properties and natural occurrence has established its role as a flavoring agent, while its potential in fragrance applications continues to be an area of exploration.

Organoleptic Profile and Natural Occurrence

This compound is recognized for its complex and pleasant aroma and taste profile. Scientific literature and food databases describe its sensory characteristics as being sweet and floral with heavy notes. foodb.ca Some sources also attribute a somewhat herbaceous aroma to the compound. nih.gov

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated 2'-Hydroxy-5'-methylacetophenone as a flavouring agent. nih.gov It has been assigned JECFA flavor number 2045 and FEMA (Flavor and Extract Manufacturers Association) number 4594. nih.gov According to the JECFA evaluation conducted in 2010, the substance poses no safety concern at current levels of intake when used as a flavouring agent. nih.gov

Table 1: Organoleptic Profile of this compound

| Descriptor | Description | Source(s) |

|---|---|---|

| Taste | Sweet | hmdb.ca |

| Odor | Floral, Heavy, Herbal | hmdb.ca |

| FEMA Flavor Profile | Floral | nih.gov |

| FooDB Description | Sweet, floral, and heavy tasting | foodb.ca |

Applications as a Flavoring Agent

Given its favorable sensory profile and its status as an approved flavoring substance, this compound is classified for use as a flavoring agent or adjuvant. nih.gov Its sweet and floral characteristics make it a valuable component in the creation of complex flavor profiles for a variety of food and beverage products. The compound's chemical structure, belonging to the class of alkyl-phenylketones, is a common feature among many aroma and flavor molecules. foodb.camedchemexpress.com

Potential in Fragrance Compositions

While the application of this compound in the flavor industry is well-documented, its specific role in fragrance compositions is less defined in publicly available research. The structural class to which it belongs, aryl alkyl ketones, and the related aryl alkyl alcohols, are foundational in fragrance chemistry. nih.govncert.nic.in Alcohols, phenols, and ethers are fundamental to the creation of fragrances. ncert.nic.in Often, compounds like this can serve as precursors in the synthesis of other fragrance ingredients, such as esters, which form a large and important class of fragrance materials. nih.gov For instance, the reaction of an aryl alkyl alcohol with a simple carboxylic acid can generate a variety of esters with diverse scent profiles. nih.gov However, detailed research specifically outlining the use of this compound as a direct component in commercial fragrances or as an intermediate for other fragrance chemicals is not extensively reported in the reviewed literature. One industry resource notes that a positional isomer, 4-hydroxy-2-methyl acetophenone (B1666503), is not recommended for fragrance use, highlighting the specificity of structure-activity relationships in this field. thegoodscentscompany.com

Further research into the derivatization of this compound could unveil novel fragrance molecules, a common practice in the industry to create new and proprietary scents. researchgate.net The synthesis of acetals, for example, is a known method for developing synthetic aromatic chemicals for the perfume industry. researchgate.net The potential for this compound in advanced materials science and other emerging fields remains an open area for scientific investigation.

Conclusion and Future Directions in 1 5 Hydroxy 2 Methylphenyl Ethanone Research

Synthesis of Novel Analogs and Derivatives with Tunable Properties

The core structure of 1-(2-hydroxy-5-methylphenyl)ethanone serves as a versatile scaffold for the synthesis of a variety of derivatives. For instance, it is a key intermediate in the production of 2-ethyl-4-methyl-phenol. chemicalbook.com The Baker-Venkataraman transformation reaction utilizes this compound to prepare β-diketones, such as 1-(2-Hydroxy-5-methyl-phenyl)-3-(4-propoxy-phenyl)-propane-1,3-dione. orientjchem.org Furthermore, it has been used in the synthesis of azo dyes, for example, (E)-1-{2-Hydroxy-5-[(4-methylphenyl)diazenyl]phenyl}ethanone, through diazotization and coupling reactions. nih.gov These examples demonstrate the potential for creating a diverse library of analogs from a hydroxy-methylacetophenone core.

In-depth Exploration of Structure-Activity Relationships

While specific structure-activity relationship (SAR) studies on derivatives of 1-(5-Hydroxy-2-methylphenyl)ethanone are absent, research on related phenolic ketones provides a framework. For example, studies on 1-(4-hydroxyphenyl)-2-((heteroaryl)thio)ethanones have shown that modifications to the heterocyclic thioether moiety significantly impact their inhibitory activity against enzymes like carbonic anhydrase and acetylcholinesterase. nih.gov This suggests that systematic structural modifications to the this compound scaffold could lead to the discovery of compounds with tailored biological activities.

Discovery of Uncharted Biological and Material Applications

The known biological activities of the isomer 1-(2-Hydroxy-5-methylphenyl)ethanone and its derivatives hint at the potential of the titular compound. Molecular docking studies have suggested that 1-(2-hydroxy-5-methylphenyl)ethanone may possess anti-microbial properties by binding to proteins in Staphylococcus aureus. researchgate.net Its derivatives have been investigated for a range of pharmacological actions, including antimicrobial, anticancer, antioxidant, and anti-inflammatory effects. orientjchem.org In the realm of material science, azo dyes derived from this isomer are noted for their applications in coloring textiles and polymers. nih.gov

Advancements in Sustainable Synthesis and Process Chemistry

The preparation of 1-(2-Hydroxy-5-methylphenyl)ethanone has been achieved through the treatment of methyl 4-hydroxy-6-methyl-coumarin-3-carboxylate with potassium hydroxide (B78521) at high temperatures. chemicalbook.com Future research could focus on developing more sustainable synthetic routes, potentially employing greener solvents, catalysts, and milder reaction conditions. The scalability of such methods is crucial for enabling broader applications. sielc.com

Addressing Complex Challenges in Interdisciplinary Research

The potential applications of hydroxy-methylacetophenone derivatives span multiple disciplines, from medicinal chemistry to materials science. A significant challenge lies in the interdisciplinary collaboration required to fully explore this potential. For instance, elucidating the mechanism of action of biologically active derivatives requires a combination of synthetic chemistry, biochemistry, and molecular modeling. Similarly, the development of new materials based on this scaffold necessitates expertise in polymer chemistry and materials engineering.

The landscape of research focused on this compound is, at present, largely uncharted territory. The stark contrast with its well-studied isomer, 1-(2-Hydroxy-5-methylphenyl)ethanone, underscores a significant knowledge gap and a compelling opportunity for original research. The established synthetic utility and diverse biological and material applications of the latter strongly suggest that this compound is a molecule of considerable untapped potential.

Future research should prioritize the following:

Development of efficient and scalable synthetic routes to make this compound more accessible for study.

Systematic synthesis of novel analogs and derivatives to build a library of compounds for screening.

In-depth exploration of structure-activity relationships to guide the design of molecules with optimized properties.

Comprehensive screening for uncharted biological activities , including but not limited to antimicrobial, anticancer, and anti-inflammatory properties.

Investigation of its potential in material science , such as in the development of new polymers, dyes, or functional materials.

Advancement of sustainable synthesis and process chemistry to ensure environmentally friendly production methods.

Fostering interdisciplinary collaborations to address the complex research questions at the intersection of chemistry, biology, and materials science.

The exploration of this compound represents a frontier in chemical research. By addressing the current knowledge gap, the scientific community can unlock the full potential of this enigmatic compound and its derivatives, paving the way for new discoveries and applications.

Q & A

Basic: What are the recommended synthetic routes for 1-(5-Hydroxy-2-methylphenyl)ethanone, and how can reaction conditions be optimized?

Answer:

Synthesis typically involves Friedel-Crafts acylation or direct hydroxylation of pre-functionalized acetophenone derivatives. Key considerations include:

- Temperature control : Maintain 60–80°C to prevent side reactions like over-acylation or hydroxyl group oxidation .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity of phenolic intermediates, while ethanol/methanol improve solubility of reactants .

- Catalysts : Use Lewis acids (e.g., AlCl₃) for Friedel-Crafts reactions, but ensure anhydrous conditions to avoid hydrolysis .

Validate purity via HPLC or GC-MS, referencing retention times against known standards (e.g., NIST data for structural analogs) .

Basic: What analytical techniques are most effective for characterizing this compound?

Answer:

- Spectroscopy :

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies purity; compare against structurally similar reference compounds (e.g., 1-(4-Methoxy-3-methylphenyl)ethanone) .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates molecular weight (150.17 g/mol) and fragmentation patterns .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound?

Answer:

Discrepancies in antimicrobial or enzyme inhibition data may arise from assay variability or impurity interference. Mitigation strategies:

- Standardize assays : Use consistent microbial strains (e.g., E. coli ATCC 25922) and minimum inhibitory concentration (MIC) protocols .

- Computational validation : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like E. coli dihydrofolate reductase, cross-referencing with experimental IC₅₀ values .

- Control for tautomerism : The phenolic hydroxyl group may tautomerize under physiological pH, altering reactivity; assess stability via pH-dependent UV-Vis spectroscopy .

Advanced: What experimental design principles apply to molecular docking studies of this compound?

Answer:

- Protein preparation : Retrieve high-resolution crystal structures (e.g., PDB ID 1DHF for E. coli DHFR) and optimize protonation states using tools like PROPKA .

- Ligand parameterization : Assign partial charges to the compound using Gaussian-based DFT calculations (e.g., B3LYP/6-31G*) .

- Docking protocols : Use flexible ligand docking in PyRx, with a grid box covering the active site (20 ų). Validate poses via MM-GBSA binding energy calculations .

- Experimental correlation : Compare docking scores (e.g., ΔG = -8.2 kcal/mol) with kinetic assay results (e.g., Ki values) to assess predictive accuracy .

Basic: How can researchers quantify this compound in complex biological matrices?

Answer: